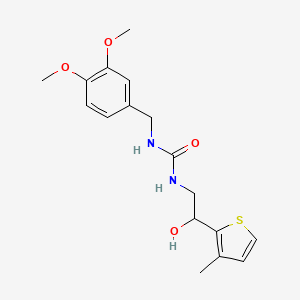![molecular formula C14H17Cl2NO2 B2879468 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide CAS No. 2411274-76-3](/img/structure/B2879468.png)
2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide, commonly known as CCPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCPO is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Wissenschaftliche Forschungsanwendungen
CCPO has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. CCPO has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Wirkmechanismus
The mechanism of action of CCPO is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. CCPO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme that is involved in the post-translational modification of proteins. By inhibiting these enzymes, CCPO disrupts various cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CCPO has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases, including cancer and neurodegenerative diseases. CCPO has also been shown to inhibit the activity of various enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CCPO has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. It is also soluble in organic solvents, making it suitable for use in a wide range of experiments. However, CCPO has some limitations. It is not water-soluble, which may limit its applications in certain experiments. It also has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on CCPO. One area of research is the development of new drugs based on CCPO. CCPO has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the development of new synthesis methods for CCPO. Current methods require multiple steps and may not be scalable for large-scale production. Developing new synthesis methods could make CCPO more accessible and affordable. Finally, further research is needed to fully understand the mechanism of action of CCPO and its potential applications in the treatment of various diseases.
Synthesemethoden
CCPO can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzaldehyde with ethylene glycol to form 3-(3-chlorobenzyl)oxolane-2,4-dione. This intermediate is then reacted with 2-chloro-N-propionylpropanamide in the presence of a base to form CCPO. The synthesis of CCPO has been optimized to yield high purity and yield, making it suitable for use in various scientific applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-10(15)13(18)17-14(5-6-19-9-14)8-11-3-2-4-12(16)7-11/h2-4,7,10H,5-6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGYVTWNAMTQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOC1)CC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

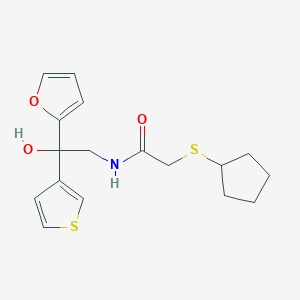

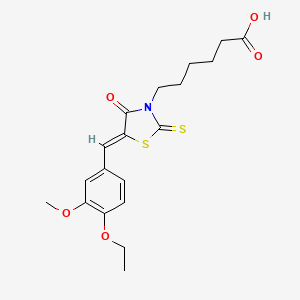

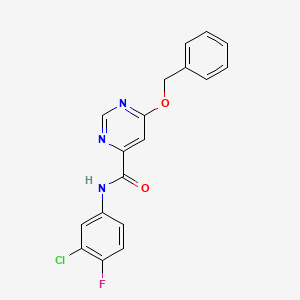
![4-[(6-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2879392.png)
![[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride](/img/structure/B2879393.png)
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)
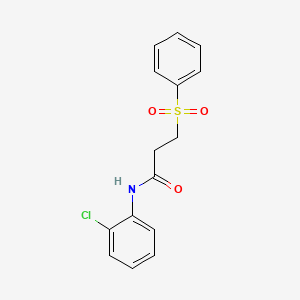
![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B2879402.png)
![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)
![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2879406.png)
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2879407.png)
